Potency Advantage in Pim-1 Kinase Inhibition Versus 2-Bromo-5-methoxy Analog
In a standardized Pim-1 kinase biochemical assay measuring phosphorylation of BAD peptide at Ser112, 2,5-dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide achieved an IC₅₀ of 1.50 nM, representing a 9-fold improvement in potency compared to the corresponding 2-bromo-5-methoxy analog (IC₅₀ = 13.6 nM) [1]. This direct head-to-head comparison was conducted under identical assay conditions (pH 7.0, 22°C) and sourced from the same patent family (US9321756), eliminating inter-laboratory variability.
| Evidence Dimension | Pim-1 kinase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.50 nM |
| Comparator Or Baseline | 2-Bromo-5-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide: IC₅₀ = 13.6 nM |
| Quantified Difference | 9.1-fold more potent |
| Conditions | Biochemical Pim-1 assay; BAD peptide substrate phosphorylation at Ser112; pH 7.0; 22°C; Amgen US Patent US9321756 |
Why This Matters
A 9-fold potency difference can translate into a substantially lower effective dose in cellular assays, reducing off-target risk and conserving compound supply in extended screening cascades.
- [1] BindingDB. BDBM50061613 (CHEMBL3394164; US9321756, Compound 17). Pim-1 IC₅₀ = 1.50 nM. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50061613 (accessed 2026-04-29). View Source
